molecular formula C20H19N5OS B3198445 1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013805-40-7

1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B3198445
CAS No.: 1013805-40-7
M. Wt: 377.5 g/mol
InChI Key: FZMMQTPYEGRJFQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions.

  • Preparation of Benzothiazole Intermediate:

    • Starting materials: 2-aminothiophenol and a suitable aldehyde.
    • Reaction: Cyclization reaction under acidic conditions to form the benzothiazole ring.
  • Preparation of Pyrazole Intermediate:

    • Starting materials: Hydrazine and a β-diketone.
    • Reaction: Condensation reaction to form the pyrazole ring.
  • Coupling Reaction:

    • The benzothiazole and pyrazole intermediates are coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
    • Reaction conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of organic semiconductors or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

  • 1-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • 1-(1,3-Benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the pyridine and pyrazole rings.
  • Unique Properties: The specific combination of substituents in 1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12(2)16-10-15(19(26)23-18-9-8-13(3)11-21-18)24-25(16)20-22-14-6-4-5-7-17(14)27-20/h4-12H,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMMQTPYEGRJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzothiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

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